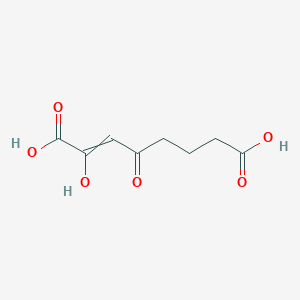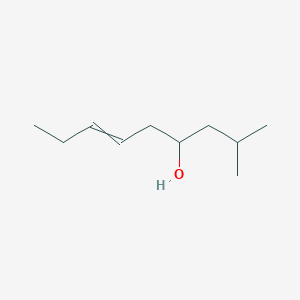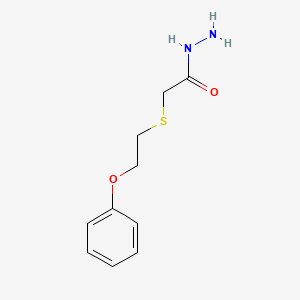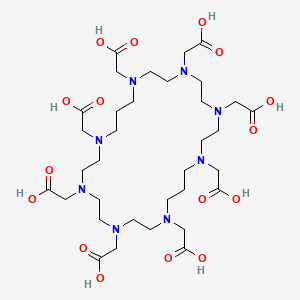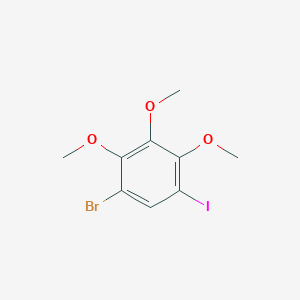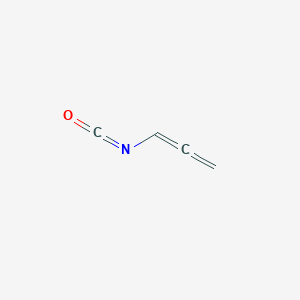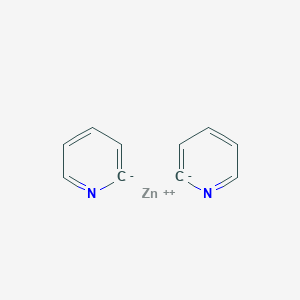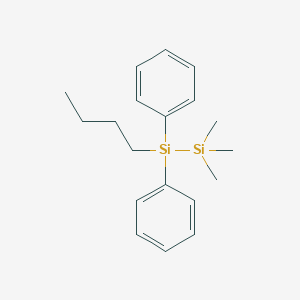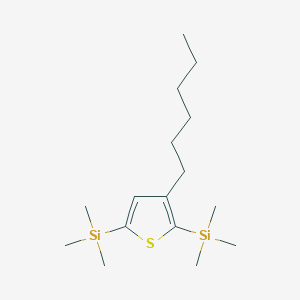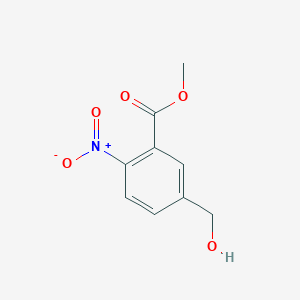
Methyl 5-(hydroxymethyl)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(hydroxymethyl)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. It is characterized by the presence of a nitro group (-NO2) and a hydroxymethyl group (-CH2OH) attached to a benzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydroxymethyl)-2-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of a hydroxymethyl group. One common method is the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 5-nitrobenzoate. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to produce the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions
Major Products Formed
Oxidation: Methyl 5-(carboxymethyl)-2-nitrobenzoate
Reduction: Methyl 5-(hydroxymethyl)-2-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 5-(hydroxymethyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)-2-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Methyl 5-(hydroxymethyl)-2-nitrobenzoate can be compared with other similar compounds such as:
Methyl 5-nitrobenzoate: Lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.
Methyl 5-(hydroxymethyl)-2-aminobenzoate: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.
Methyl 5-(carboxymethyl)-2-nitrobenzoate: Contains a carboxylic acid group instead of a hydroxymethyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
133719-03-6 |
|---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)7-4-6(5-11)2-3-8(7)10(13)14/h2-4,11H,5H2,1H3 |
InChI Key |
WTTNHJYBCYFTLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


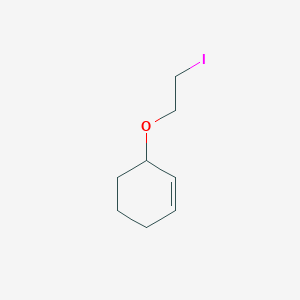
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
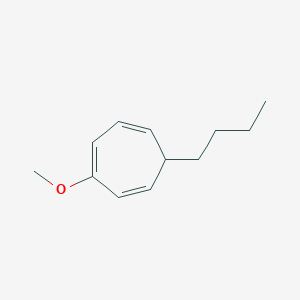
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)

